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Compound of Interest

Compound Name: AZD-6918

Cat. No.: B1191579 Get Quote

An in-depth analysis of publicly available information indicates that while the exact, validated

synthesis and purification protocols for AZD-6918 are not detailed in the scientific literature due

to its discontinuation from development, a chemically sound and plausible route can be

constructed based on analogous syntheses of related compounds. This technical guide

provides a representative methodology for the synthesis and purification of AZD-6918,

intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategy
The synthesis of AZD-6918, with the IUPAC name (S)-5-Fluoro-2-[[1-(4-

fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile, can be

approached through a convergent synthesis. The key steps involve the sequential nucleophilic

aromatic substitution on a di-halogenated nicotinonitrile core. The proposed synthetic pathway

is outlined below.

Diagram of the Proposed Synthetic Pathway
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Step 1:
Nucleophilic Substitution

(S)-1-(4-fluorophenyl)ethanamine

5-Isopropoxy-1H-pyrazol-3-amine

AZD-6918

Step 2:
Nucleophilic Substitution
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Caption: Proposed two-step synthesis of AZD-6918.

Experimental Protocols
Step 1: Synthesis of (S)-6-Chloro-5-fluoro-2-[[1-(4-
fluorophenyl)ethyl]amino]nicotinonitrile (Intermediate 1)
Methodology:

To a solution of 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF) is added (S)-1-(4-fluorophenyl)ethanamine (1.1 eq).

Diisopropylethylamine (DIPEA) (1.5 eq) is added dropwise to the reaction mixture at room

temperature.

The reaction is stirred at 80 °C for 16 hours and monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl

acetate.
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The organic layer is washed sequentially with water and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-5-Fluoro-2-[[1-(4-
fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-
3-yl)amino]nicotinonitrile (AZD-6918)
Methodology:

A mixture of Intermediate 1 (1.0 eq), 5-isopropoxy-1H-pyrazol-3-amine (1.2 eq), and

potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is prepared.

The reaction mixture is heated to 120 °C for 24 hours. The reaction progress is monitored by

HPLC.

After completion, the mixture is cooled to room temperature and poured into ice-water.

The resulting precipitate is collected by filtration, washed with water, and dried under

vacuum.

The crude solid is subjected to further purification.

Purification Methods
Purification of Intermediate 1

Technique: Flash column chromatography.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

Elution Monitoring: TLC with UV visualization.

Purification of AZD-6918
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A multi-step purification protocol is recommended to achieve high purity for the final compound.

Crystallization:

The crude product is dissolved in a minimal amount of a hot solvent mixture (e.g.,

ethanol/water or acetonitrile/water).

The solution is allowed to cool slowly to room temperature, followed by further cooling in

an ice bath to induce crystallization.

The crystals are collected by filtration, washed with a cold solvent, and dried.

Preparative HPLC (if necessary):

For achieving very high purity (>99.5%), preparative reverse-phase HPLC can be

employed.

Column: A suitable C18 column.

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or

formic acid.

Detection: UV at an appropriate wavelength (e.g., 254 nm).

The fractions containing the pure product are collected, and the solvent is removed under

reduced pressure.

Diagram of a Representative Purification Workflow
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Caption: Multi-step purification workflow for AZD-6918.
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Quantitative Data Summary
The following table summarizes representative quantitative data for the proposed synthesis

and purification of AZD-6918. Note: These values are hypothetical and intended for illustrative

purposes.

Step Compound
Molecular
Weight (
g/mol )

Yield (%)
Purity
(HPLC, %)

Analytical
Data (m/z
[M+H]⁺)

1 (Synthesis)
Intermediate

1
313.14 65 >95 313.0

2 (Synthesis)
AZD-6918

(Crude)
398.42 55 ~90 399.2

3

(Crystallizatio

n)

AZD-6918 398.42 80 >98 399.2

4 (Prep.

HPLC)

AZD-6918

(Final)
398.42 70 >99.5 399.2

Signaling Pathways
While the synthesis and purification of AZD-6918 are the primary focus of this guide, it is

relevant to note its mechanism of action as a Trk (Tropomyosin receptor kinase) inhibitor. The

diagram below illustrates the general Trk signaling pathway that AZD-6918 is designed to

inhibit.
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Caption: Simplified Trk signaling pathway inhibited by AZD-6918.

To cite this document: BenchChem. [AZD-6918 synthesis and purification methods].
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methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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